3-Bromo-5-(trifluoromethoxy)phenol
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Overview
Description
3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C₇H₄BrF₃O₂ and a molecular weight of 257.01 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenol group on a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Bromo-5-(trifluoromethoxy)phenol is primarily used in the synthesis of biologically active compounds . It is a key reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the compound is transferred from boron to palladium, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling is a significant biochemical pathway that the compound affects . This pathway is crucial for the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other phenolic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide range of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that brominated phenols can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely
Dosage Effects in Animal Models
The effects of different dosages of 3-Bromo-5-(trifluoromethoxy)phenol in animal models have not been reported in the literature . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
The synthesis of 3-Bromo-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
3-Bromo-5-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)phenol is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethoxy)phenol can be compared with other similar compounds such as 3-Bromo-5-(trifluoromethyl)phenol. While both compounds share similar structural features, the presence of the trifluoromethoxy group in this compound imparts unique chemical properties that can influence its reactivity and applications .
Similar compounds include:
- 3-Bromo-5-(trifluoromethyl)phenol
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-2-(trifluoromethoxy)phenol .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPUQZXDLKIRAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682085 |
Source
|
Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197239-47-6 |
Source
|
Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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